molecular formula C9H8ClN5 B1668706 Chlorazanil CAS No. 500-42-5

Chlorazanil

Cat. No. B1668706
CAS RN: 500-42-5
M. Wt: 221.64 g/mol
InChI Key: YRZQHIVOIFJEEE-UHFFFAOYSA-N
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Description

Chlorazanil is a triazine derivative and diuretic agent . It appears to prevent the absorption of sodium and chloride in the distal convoluted tubule .


Synthesis Analysis

Chlorazanil can be formed from proguanil, an antimalarial prophylactic agent . Proguanil is metabolized in humans to N-(4-chlorophenyl)-biguanide, which represents a chemical precursor in the synthesis of chlorazanil . In the presence of formic acid, formaldehyde, or formic acid esters, N-(4-chlorophenyl)-biguanide converts to chlorazanil .


Molecular Structure Analysis

The molecular formula of Chlorazanil is C9H8ClN5 . Its molecular weight is 221.646 Da .


Physical And Chemical Properties Analysis

Chlorazanil hydrochloride has a molecular weight of 258.11 g/mol . It is a solid substance and its solubility in DMF and DMSO is 30 mg/ml, and in ethanol is 10 mg/ml .

Scientific Research Applications

1. Relationship with Antimalarial Drugs

Chlorazanil has been investigated in the context of its formation from the antimalarial drug proguanil. Thevis et al. (2015) found that chlorazanil can be formed in the body as a metabolite of proguanil, an antimalarial prophylactic agent. This finding has implications for sports drug testing, as chlorazanil is a prohibited diuretic in sports (Thevis et al., 2015).

2. Effects on Urine Prostaglandin Excretion

Olsen and Ahnfelt-Rønne (2009) explored the effects of chlorazanil on urinary excretion of prostaglandins in dogs. They discovered that chlorazanil significantly increased the urinary excretion of prostaglandin E2 and F2alpha, although the precise mechanism and implications of this effect were not fully understood (Olsen & Ahnfelt-Rønne, 2009).

3. Interaction with Steroids

Williamson and Shideman (1960) conducted research showing that chlorazanil can inhibit certain responses to steroids, particularly affecting the glycogenic and myotrophic actions of some steroids. This unique interaction indicates that chlorazanil may have a role in modulating steroid effects in the body (Williamson & Shideman, 1960).

4. Impact on Urine Kallikrein Excretion

Further research by Olsen and Eilertsen (2009) revealed that chlorazanil can reduce urine kallikrein excretion in rats, suggesting potential effects on kidney function and electrolyte balance. This finding highlights the influence of chlorazanil on renal and hormonal systems (Olsen & Eilertsen, 2009).

5. Diuretic Applications

Chlorazanil was initially introduced as a diuretic agent. Ford et al. (1959) studied its effects on water and electrolyte excretion in clinical settings, highlighting its role in treating edematous states due to sodium retention by the kidneys (Ford et al., 1959).

properties

IUPAC Name

2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZQHIVOIFJEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049026
Record name Chlorazanil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorazanil

CAS RN

500-42-5
Record name Chlorazanil
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorazanil [INN]
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Record name Chlorazanil
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Record name Chlorazanil
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Record name CHLORAZANIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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